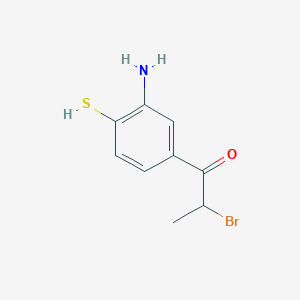
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-fluoro-2-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1-(3-Chloropropyl)-5-fluorobenzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide for nucleophilic substitution, and electrophiles like bromine or chlorine for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-(3-Methoxypropyl)-5-fluoro-2-iodobenzene, while oxidation with potassium permanganate can produce 1-(3-Chloropropyl)-5-fluoro-2-iodobenzoic acid.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of halogenated aromatic compounds’ interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-5-fluoro-2-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to its desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropropyl)-5-fluoro-2-bromobenzene
- 1-(3-Chloropropyl)-5-fluoro-2-chlorobenzene
- 1-(3-Chloropropyl)-5-fluoro-2-methylbenzene
Uniqueness
1-(3-Chloropropyl)-5-fluoro-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9ClFI |
|---|---|
Poids moléculaire |
298.52 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
Clé InChI |
IAYHLAWJJISSKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCCCl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)

![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)

![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)




